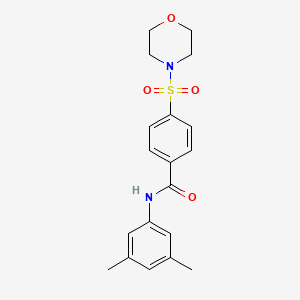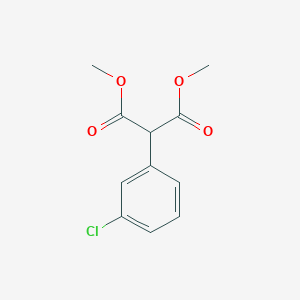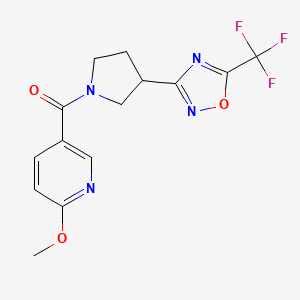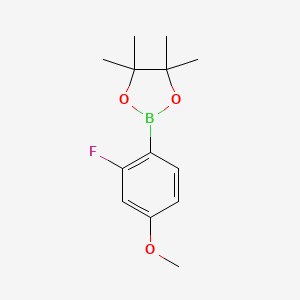![molecular formula C10H8F3N5S2 B2781379 4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol CAS No. 338747-58-3](/img/structure/B2781379.png)
4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains several functional groups including a thiol, a triazole, a pyrazole, and a thiophene . The trifluoromethyl group is known to have a strong electron-withdrawing effect .
Synthesis Analysis
The synthesis of similar compounds often involves several steps including condensation, acylation, cyclization, and hydrolysis . For example, the synthesis of 1-methyl-3-trifluoromethyl-1H-pyrazol-5-ol involves the reaction of ethyl 4,4,4-trifluoromethylacetoacetate with methylhydrazine in ethanol, followed by treatment with sodium hydroxide .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings and a trifluoromethyl group. The exact structure could not be found in the search results, but similar compounds have been analyzed .Chemical Reactions Analysis
The trifluoromethyl group in this compound can participate in various chemical reactions. For instance, it can undergo alkylation with alkyl iodides in DMF to afford N-alkyl pyrazoles . The compound may also participate in copper-catalyzed pyrazole N-arylation .Applications De Recherche Scientifique
Antimicrobial Activity
The triazole and thiadiazole moieties present in the compound are known for their antimicrobial properties. Research has shown that derivatives of thiadiazole exhibit significant activity against Gram-positive bacteria . The presence of the trifluoromethyl group may further enhance this activity, potentially leading to the development of new antimicrobial agents that could be effective against resistant strains of bacteria.
Anticancer Potential
Compounds containing indole derivatives have been increasingly recognized for their role in treating cancer cells . The structural similarity of the compound suggests it may also possess anticancer properties. Its potential to inhibit cancer cell growth could be explored through in vitro assays, leading to the development of novel anticancer therapies.
Antiviral Applications
Indole derivatives have demonstrated various biological activities, including antiviral effects . The compound’s unique structure, which includes a triazole ring, could be investigated for its efficacy against a range of viruses. This could be particularly relevant for the development of treatments for emerging viral infections.
Anti-Inflammatory Uses
The triazole core is associated with anti-inflammatory properties . This compound could be studied for its effectiveness in reducing inflammation in various disease models. Its application could extend to diseases where inflammation plays a key role, such as arthritis and asthma.
Antitubercular Activity
Triazoles have shown promise in the treatment of tuberculosis . The compound’s potential as an antitubercular agent could be explored, especially given the ongoing need for new treatments due to the emergence of drug-resistant forms of the tuberculosis bacterium.
Herbicidal and Antifungal Activities
The compound’s structure suggests it could have applications in agriculture as a herbicide or antifungal agent . Its ability to inhibit the growth of certain plants and fungi could be beneficial in managing crop diseases and improving agricultural productivity.
Propriétés
IUPAC Name |
4-methyl-3-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5S2/c1-17-7(14-15-9(17)19)5-3-4-6(10(11,12)13)16-18(2)8(4)20-5/h3H,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTHKCCCRANFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NNC(=S)N3C)C(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(3,4-Dimethylphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2781299.png)
![ethyl 4-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamido)benzoate](/img/structure/B2781300.png)


![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781305.png)
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-methoxyethanone](/img/structure/B2781306.png)
![N-(4-bromophenyl)-2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2781308.png)
![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-3-amine;dihydrochloride](/img/structure/B2781309.png)



![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2781313.png)
![N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride](/img/no-structure.png)